molecular formula C13H12FN3O3S B2705202 (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-fluorobenzoate CAS No. 877642-76-7

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-fluorobenzoate

Cat. No. B2705202
CAS RN: 877642-76-7
M. Wt: 309.32
InChI Key: HHGGNGVFKUSPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-fluorobenzoate” is a chemical compound with a molecular formula of C13H12FN3O3S . It has diverse scientific applications and its unique composition allows for extensive research in fields like drug development and organic synthesis.


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a methyl group, a methylsulfanyl group, and an oxo group. The molecule also contains a benzoate group, which is attached to the triazine ring via a methylene bridge .


Physical And Chemical Properties Analysis

The average mass of this compound is 309.316 Da and the monoisotopic mass is 309.058350 Da .

Scientific Research Applications

Synthesis and Theoretical Studies

A study by Moreno-Fuquen et al. (2019) detailed an efficient approach for the regioselective synthesis of heterocyclic compounds through microwave-assisted synthesis under catalyst- and solvent-free conditions. This methodology could potentially be applied to the synthesis of similar complex molecules like "(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-fluorobenzoate" for research purposes. The study also involved theoretical density functional theory (DFT) calculations to understand the prototropy and rearrangement processes, which could be relevant for studying the chemical behavior of your compound of interest (Moreno-Fuquen et al., 2019).

Biological Activities

Ghorab et al. (2010) investigated the synthesis and biological activities of novel triazoloquinazolines and triazinoquinazolines, focusing on their antipyretic and anti-inflammatory properties. Although the specific compound was not mentioned, the research on similar heterocyclic compounds provides a foundation for exploring the biological applications of "this compound" in medicinal chemistry and pharmacology (Ghorab, Ismail, & Abdala, 2010).

Antimicrobial Agents

Holla, Bhat, and Shetty (2003) synthesized new fluorine-containing thiadiazolotriazinones with significant antibacterial activities. This study's methods and findings could inform research on the antimicrobial potential of similar compounds, including "this compound," especially in the development of new antibacterial agents (Holla, Bhat, & Shetty, 2003).

properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-4-3-5-10(14)6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGGNGVFKUSPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC(=CC=C2)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.